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molecular formula C17H18O B8412931 4-(p-Phenyl-phenyl)-2-pentanone

4-(p-Phenyl-phenyl)-2-pentanone

Cat. No. B8412931
M. Wt: 238.32 g/mol
InChI Key: VXGUEGRZIBUFIB-UHFFFAOYSA-N
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Patent
US04393079

Procedure details

As Example 14 using 4-acetyl biphenyl as the starting material. 4-(p-phenyl-phenyl)-2-pentanone was obtained as a colourless solid, m.p. 67° C. from ethanol/pentane.
Name
ethanol pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)(=O)[CH3:2].[CH2:16]([OH:18])[CH3:17].[CH3:19]CCCC>>[C:10]1([C:7]2[CH:8]=[CH:9][C:4]([CH:1]([CH3:19])[CH2:2][C:16](=[O:18])[CH3:17])=[CH:5][CH:6]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
ethanol pentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C(CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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